N-(3-hydroxyphenyl)furan-2-carboxamide
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Overview
Description
“N-(3-hydroxyphenyl)furan-2-carboxamide” is a chemical compound that contains a furan ring with a hydroxyl group and an amide group attached1. It has a molecular weight of 203.22 and is also known as 3-(furan-2-yl)-N-(3-hydroxyphenyl)propanamide1.
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxyphenyl)furan-2-carboxamide” were not found in the search results, similar furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives3.
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxyphenyl)furan-2-carboxamide” is represented by the InChI Code: 1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14)2.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(3-hydroxyphenyl)furan-2-carboxamide” were not found in the search results. However, similar furan/thiophene-2-carboxamide derivatives have shown enzyme inhibition effects against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE)3.Physical And Chemical Properties Analysis
“N-(3-hydroxyphenyl)furan-2-carboxamide” is a powder with a purity of 95%2. The storage temperature is room temperature2.Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antimicrobial Activity : N-(4-bromophenyl)furan-2-carboxamide and its analogs were synthesized and found to have significant in vitro anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds showed better effectiveness than some commercially available drugs, especially against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).
Inhibitors of Lethal H5N1 Influenza A Viruses : A series of furan-carboxamide derivatives, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a, demonstrated potent inhibitory activity against the H5N1 influenza A virus. These furan-carboxamide derivatives were identified as novel inhibitors for this lethal virus (Yongshi et al., 2017).
Fluorescent Chemosensor for Metal Ions : A phenoxazine-based fluorescent chemosensor, involving a furan-2-carboxamide group, was developed for the detection of Cd2+ and CN− ions. It demonstrated potential applications in bio-imaging in live cells and zebrafish, indicating its use in environmental monitoring and biological studies (Ravichandiran et al., 2020).
Antibacterial Activities of Metal Complexes : Carboxamides like N,N′-bis(furan-2-carboxamido)-1,3-diaminopropanol and their Cu(II), Zn(II) complexes were synthesized and found to exhibit significant antibacterial effects against E. coli. These compounds, especially the metal complexes, showed enhanced activity compared to the parent ligands (Aktan et al., 2017).
Safety And Hazards
The safety information for “N-(3-hydroxyphenyl)furan-2-carboxamide” includes several hazard statements: H302, H315, H319, H3352. Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product4.
Future Directions
While specific future directions for “N-(3-hydroxyphenyl)furan-2-carboxamide” were not found in the search results, compounds carrying thiophene/furan carbocamide moieties could be promising structures in the development of more potent pharmaceutical agents3.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
N-(3-hydroxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMLYZBIXTXDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356747 |
Source
|
Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)furan-2-carboxamide | |
CAS RN |
55679-22-6 |
Source
|
Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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